

3-(1H-Pyrrol-1-yl)propanenitrile chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-(1H-Pyrrol-1-yl)propanenitrile**

Cat. No.: **B033213**

[Get Quote](#)

An In-Depth Technical Guide to 3-(1H-Pyrrol-1-yl)propanenitrile

This guide serves as a comprehensive technical resource on **3-(1H-Pyrrol-1-yl)propanenitrile** for researchers, scientists, and professionals in drug development. It delves into the core chemical properties, synthesis, reactivity, and applications of this versatile heterocyclic compound, grounding all information in established scientific literature and safety protocols.

Introduction and Strategic Importance

3-(1H-Pyrrol-1-yl)propanenitrile, also known as N-(2-Cyanoethyl)pyrrole, is a bifunctional organic molecule featuring a five-membered aromatic pyrrole ring N-substituted with a propanenitrile chain.^{[1][2]} Its structure is significant because it combines the rich electrophilic substitution chemistry of the pyrrole ring with the diverse reactivity of the nitrile group.^[1] This duality makes it a valuable building block in organic synthesis.

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs, including the top-selling statin, atorvastatin.^[3] Consequently, **3-(1H-Pyrrol-1-yl)propanenitrile** serves as a key intermediate for creating libraries of novel pyrrole-based compounds for screening in drug discovery programs, targeting a wide range of therapeutic areas from anticancer to anti-inflammatory applications.^{[1][3]}

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical intermediate. The properties of **3-(1H-Pyrrol-1-yl)propanenitrile** are well-documented, providing a solid foundation for its use in synthesis and analysis.

Core Chemical Properties

The following table summarizes the key physicochemical data for **3-(1H-Pyrrol-1-yl)propanenitrile**.

Property	Value	Source(s)
CAS Number	43036-06-2	[2][4][5]
Molecular Formula	C ₇ H ₈ N ₂	[1][4][5]
Molecular Weight	120.15 g/mol	[4][5]
Boiling Point	132-133 °C at 10 mmHg	[2]
Density	1.048 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.51	[2]
LogP	0.870	[6]

Spectroscopic Signature

The unique electronic environment of the pyrrole ring and the presence of the nitrile group give **3-(1H-Pyrrol-1-yl)propanenitrile** a distinct spectroscopic fingerprint, which is essential for reaction monitoring and quality control.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is characterized by two sets of signals. The protons on the pyrrole ring typically appear as two triplets in the aromatic region (~6.0-7.0 ppm). The ethyl chain protons manifest as two triplets in the aliphatic region (~2.5-4.5 ppm), corresponding to the CH₂ group adjacent to the nitrile and the CH₂ group attached to the pyrrole nitrogen, respectively.
- **¹³C NMR Spectroscopy:** The nitrile carbon (C≡N) provides a characteristic signal in the 115–120 ppm range.[7] The carbons of the pyrrole ring and the ethyl chain will appear at distinct chemical shifts, allowing for full structural confirmation.

- Infrared (IR) Spectroscopy: A sharp, intense absorption band around 2250 cm^{-1} is the most prominent feature in the IR spectrum, unequivocally indicating the presence of the $\text{C}\equiv\text{N}$ triple bond of the nitrile functional group.[7]

Synthesis and Mechanism

The most direct and common route to synthesize **3-(1H-Pyrrol-1-yl)propanenitrile** is through the base-catalyzed cyanoethylation of pyrrole.[8] This reaction is a classic example of a Michael addition, where the nucleophilic pyrrole anion attacks the electron-deficient β -carbon of acrylonitrile.[9]

Reaction Mechanism: Cyanoethylation

The reaction proceeds via the following steps:

- Deprotonation: A base (e.g., sodium hydride, potassium hydroxide) abstracts the acidic proton from the nitrogen of the pyrrole ring, generating a resonance-stabilized pyrrolide anion.
- Nucleophilic Attack: The pyrrolide anion acts as a nucleophile, attacking the β -carbon of acrylonitrile, which is rendered electrophilic by the electron-withdrawing nitrile group.[8]
- Protonation: The resulting carbanion is protonated by a proton source (typically the solvent or during aqueous workup) to yield the final product.

The use of a basic catalyst is crucial for pyrrole, as its aromaticity reduces the nucleophilicity of the nitrogen compared to aliphatic amines.[8]

Caption: Workflow for the synthesis of **3-(1H-Pyrrol-1-yl)propanenitrile**.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

- Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add pyrrole (1.0 eq) and a suitable aprotic solvent (e.g., THF or dioxane).

- Catalyst Addition: While stirring under a nitrogen atmosphere, add a catalytic amount of a strong base (e.g., powdered potassium hydroxide, 0.1 eq).
- Reactant Addition: Cool the mixture in an ice bath. Add acrylonitrile (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10-15 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **3-(1H-Pyrrol-1-yl)propanenitrile**.^[2]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of **3-(1H-Pyrrol-1-yl)propanenitrile** stems from the distinct reactivity of its two functional domains.

Caption: Key reactivity pathways for **3-(1H-Pyrrol-1-yl)propanenitrile**.

Reactions at the Pyrrole Ring

The pyrrole ring is electron-rich and readily undergoes electrophilic aromatic substitution, with a strong preference for the C2 and C5 positions.

- Vilsmeier-Haack Reaction: Treatment with phosphorus oxychloride (POCl_3) and dimethylformamide (DMF) introduces a formyl group at the 2-position, yielding **3-(2-formyl-1H-pyrrol-1-yl)propanenitrile**.
- Acylation: Friedel-Crafts acylation can introduce acyl groups, providing precursors for more complex molecules.

- Halogenation: Mild halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to install halogen atoms on the ring.

It is critical to avoid strongly acidic conditions, which can lead to polymerization of the pyrrole ring.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other important groups.[\[1\]](#)

- Reduction to Amines: The nitrile can be reduced to a primary amine (3-(1H-pyrrol-1-yl)propan-1-amine) using powerful reducing agents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation. This product is a valuable building block for synthesizing polyamines and amides.
- Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis converts the nitrile to 3-(1H-pyrrol-1-yl)propanoic acid. This carboxylic acid can then participate in amide bond formation or other derivatizations.
- Nucleophilic Addition: Grignard reagents can add to the nitrile to form ketones after an aqueous workup, providing a route to extend the carbon skeleton.

Safety and Handling

According to its Safety Data Sheet (SDS), **3-(1H-Pyrrol-1-yl)propanenitrile** is a hazardous chemical requiring careful handling.[\[10\]](#)[\[11\]](#)

- Hazards:
 - Harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[\[10\]](#)
 - Causes skin irritation (Category 2).[\[10\]](#)
 - Causes serious eye irritation (Category 2).[\[10\]](#)
 - May cause respiratory irritation (Specific Target Organ Toxicity, Category 3).[\[10\]](#)

- Personal Protective Equipment (PPE):
 - Always handle this compound in a well-ventilated fume hood.[1]
 - Wear appropriate chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][10]
- Storage:
 - Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][11]

Conclusion

3-(1H-Pyrrol-1-yl)propanenitrile is a strategically important chemical intermediate whose value lies in the orthogonal reactivity of its pyrrole and nitrile moieties. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for leveraging its full potential in the design and construction of complex molecular architectures for pharmaceutical and materials science applications. Adherence to strict safety protocols is mandatory when handling this compound.

References

- PubChem. 3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile. National Center for Biotechnology Information.
- PubChem. 3-(3-methyl-1H-pyrrol-1-yl)propanenitrile. National Center for Biotechnology Information.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - **3-(1H-Pyrrol-1-yl)propanenitrile**.
- ChemBK. 3-(pyrrol-1-yl)propiononitrile.
- Matrix Fine Chemicals. **3-(1H-PYRROL-1-YL)PROPANENITRILE** | CAS 43036-06-2.
- Fisher Scientific. **3-(1H-Pyrrol-1-yl)propanenitrile**, 97%, Thermo Scientific.
- Wikipedia. Cyanoethylation.
- Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
- ResearchGate. ¹H NMR spectra of compound 3a.
- Wikipedia. Pyrrole.

- Reddit. (2016, May 4). Looking for published work on the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. r/chemistry.
- Molecules. (2023, January 28). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. MDPI.
- SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs.
- CAS Common Chemistry. N-(2-Bromoethyl)phthalimide. American Chemical Society.
- CAS Common Chemistry. Thiophanate methyl. American Chemical Society.
- SIELC Technologies. 3-(Pyrrol-1-yl)propiononitrile.
- University of Wisconsin. NMR Spectroscopy :: ^1H NMR Chemical Shifts. Organic Chemistry Data.
- Organic Chemistry Portal. Pyrrole synthesis.
- LookChem. Cas 574-98-1, N-(2-Bromoethyl)phthalimide.
- YouTube. (2013, July 8). Mod-26 Lec-30 Pyrrole Synthesis - I. NPTEL.
- NIST WebBook. 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-. National Institute of Standards and Technology.
- PubMed Central (PMC). (2022, December 6). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. National Institutes of Health.
- UCLA Chemistry and Biochemistry. (2000, June 22). WebSpectra - Problems in NMR and IR Spectroscopy.
- Ataman Kimya. PYRROLE.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- PubChem. 3-(Pyrrol-1-yl)propiononitrile. National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 3-(1H-Pyrrol-1-yl)propanenitrile | 43036-06-2 [smolecule.com]
- 2. chembk.com [chembk.com]

- 3. scitechnol.com [scitechnol.com]
- 4. 43036-06-2|3-(1H-Pyrrol-1-yl)propanenitrile|BLD Pharm [bldpharm.com]
- 5. 3-(1H-PYRROL-1-YL)PROPANENITRILE | CAS 43036-06-2 [matrix-fine-chemicals.com]
- 6. 3-(Pyrrol-1-yl)propiononitrile | SIELC Technologies [sielc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.ca [fishersci.ca]
- To cite this document: BenchChem. [3-(1H-Pyrrol-1-yl)propanenitrile chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033213#3-1h-pyrrol-1-yl-propanenitrile-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

